Cas no 651-34-3 (4,5-Bis(trifluoromethyl)imidazole)
4,5-Bis(trifluoromethyl)imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole,4,5-bis(trifluoromethyl)-
- 4,5-bis(trifluoromethyl)-1H-imidazole
- 4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE
- 4,5-Bis-trifluormethyl-imidazol
- 4,5-bis-trifluoromethyl-1H-imidazole
- AC1L7KM7
- NSC220273
- OTWRLZYPCYXBFT-UHFFFAOYSA-N
- EN300-42510
- NSC-220273
- CS-0454557
- MS-20144
- Z425944724
- DTXSID00309969
- AKOS005256236
- G31252
- BBL101075
- MFCD12546953
- 651-34-3
- STL554869
- 4,5-Bis(trifluoromethyl)imidazole
-
- MDL: MFCD12546953
- Inchi: 1S/C5H2F6N2/c6-4(7,8)2-3(5(9,10)11)13-1-12-2/h1H,(H,12,13)
- InChI Key: OTWRLZYPCYXBFT-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(F)(F)F)N=CN1)(F)F
Computed Properties
- Exact Mass: 204.01226
- Monoisotopic Mass: 204.012
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Density: 1.594
- Boiling Point: 216.4°C at 760 mmHg
- Flash Point: 84.7°C
- Refractive Index: 1.366
- PSA: 28.68
4,5-Bis(trifluoromethyl)imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T899773-50mg |
4,5-Bis(trifluoromethyl)imidazole |
651-34-3 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T899773-100mg |
4,5-Bis(trifluoromethyl)imidazole |
651-34-3 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T899773-500mg |
4,5-Bis(trifluoromethyl)imidazole |
651-34-3 | 500mg |
$ 365.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071520-1g |
4,5-Bis(trifluoromethyl)imidazole |
651-34-3 | 97% | 1g |
3121.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071520-1g |
4,5-Bis(trifluoromethyl)imidazole |
651-34-3 | 97% | 1g |
3121CNY | 2021-05-07 | |
| Apollo Scientific | PC520685-1g |
4,5-Bis(trifluoromethyl)imidazole |
651-34-3 | 97% | 1g |
£176.00 | 2023-09-01 | |
| Apollo Scientific | PC520685-5g |
4,5-Bis(trifluoromethyl)imidazole |
651-34-3 | 97% | 5g |
£760.00 | 2023-09-01 | |
| Apollo Scientific | PC520685-10g |
4,5-Bis(trifluoromethyl)imidazole |
651-34-3 | 97% | 10g |
£1112.00 | 2023-09-01 | |
| abcr | AB425630-1 g |
4,5-Bis(trifluoromethyl)imidazole; . |
651-34-3 | 1g |
€256.50 | 2023-04-23 | ||
| abcr | AB425630-5 g |
4,5-Bis(trifluoromethyl)imidazole; . |
651-34-3 | 5g |
€948.30 | 2023-04-23 |
4,5-Bis(trifluoromethyl)imidazole Suppliers
4,5-Bis(trifluoromethyl)imidazole Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 4,5-Bis(trifluoromethyl)imidazole
1H-Imidazole,4,5-bis(trifluoromethyl)- (CAS No. 651-34-3): A Comprehensive Overview
1H-Imidazole,4,5-bis(trifluoromethyl)-, with the CAS number 651-34-3, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and electronic properties. This compound belongs to the imidazole family, which is well-known for its presence in various biologically active molecules, including nucleobases and pharmaceutical intermediates. The introduction of multiple trifluoromethyl groups into the imidazole core significantly alters its chemical behavior, making it a valuable scaffold for developing novel compounds with enhanced biological activities.
The trifluoromethyl group is a powerful functional moiety that influences the electronic distribution, lipophilicity, and metabolic stability of molecules. In the case of 1H-Imidazole,4,5-bis(trifluoromethyl)-, these groups contribute to increased metabolic resistance, which is a critical factor in drug design to prolong the half-life of therapeutic agents. Furthermore, the electron-withdrawing nature of the trifluoromethyl groups can enhance the binding affinity of the compound to biological targets, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of fluorinated imidazoles in medicinal chemistry. For instance, researchers have explored the use of 1H-Imidazole,4,5-bis(trifluoromethyl)- as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in cancer therapy. The fluorinated imidazole derivatives have shown promising activity against various kinases due to their ability to modulate enzyme activity through steric and electronic effects.
In addition to their applications in oncology, fluorinated imidazoles have been investigated for their antimicrobial properties. The structural modifications introduced by the trifluoromethyl groups can disrupt bacterial cell membranes and interfere with essential metabolic processes. This has led to the development of novel antibiotics and antifungal agents based on fluorinated imidazole cores. The enhanced stability and bioavailability of these compounds make them particularly suitable for treating multidrug-resistant infections.
The synthesis of 1H-Imidazole,4,5-bis(trifluoromethyl)- involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include halogenation followed by cross-coupling reactions or direct fluorination using metal-catalyzed processes. The choice of synthetic method depends on factors such as yield, purity, and scalability. Advanced techniques like flow chemistry have been employed to optimize these processes, ensuring high efficiency and minimal waste generation.
The chemical properties of 1H-Imidazole,4,5-bis(trifluoromethyl)- make it a versatile building block for further derivatization. Researchers can introduce additional functional groups or modify existing ones to tailor the biological activity of the compound. For example, replacing one of the trifluoromethyl groups with a hydroxyl or amino group can alter its solubility and interaction with biological targets. This flexibility allows chemists to explore a wide range of possibilities in drug discovery.
The pharmacokinetic profile of compounds derived from 1H-Imidazole,4,5-bis(trifluoromethyl)- is another area of active research. The presence of multiple fluorine atoms can influence drug absorption, distribution, metabolism, and excretion (ADME) properties. Computational modeling techniques have been used to predict these properties before experimental validation, saving time and resources in drug development pipelines.
In conclusion, 1H-Imidazole,4,5-bis(trifluoromethyl)- (CAS No. 651-34-3) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure and functional properties make it an invaluable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain at the forefront of medicinal chemistry innovation.
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